Navigating the Structural Landscape and Therapeutic Potential of 6-Phenyl-2H-pyran-4(3H)-one and Its Congeners: A Technical Guide for Researchers
Navigating the Structural Landscape and Therapeutic Potential of 6-Phenyl-2H-pyran-4(3H)-one and Its Congeners: A Technical Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyran scaffold stands as a privileged heterocyclic motif, integral to a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] This guide provides an in-depth technical exploration of 6-Phenyl-2H-pyran-4(3H)-one, a compound whose nomenclature presents a degree of ambiguity, alongside its more extensively documented structural isomers and derivatives. We aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, structure, synthesis, and potential applications of this class of molecules.
Deciphering the Structure: From Ambiguity to Plausible Candidates
The nomenclature "6-Phenyl-2H-pyran-4(3H)-one" is not systematically defined and can be interpreted in several ways. The most chemically sound interpretation points towards 6-Phenyl-tetrahydropyran-4-one . This structure aligns with the designation of a saturated six-membered ring containing an oxygen atom (pyran), a ketone at the 4-position, and a phenyl group at the 6-position.
It is crucial, however, to also consider closely related and often co-researched phenyl-substituted pyranones, which include:
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Dihydro-6-phenyl-2H-pyran-2,4(3H)-dione: A saturated pyran ring with two carbonyl groups.
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4-Hydroxy-6-phenyl-2H-pyran-2-one: An unsaturated pyran-2-one featuring a hydroxyl group.
This guide will primarily focus on the properties and synthesis of 6-Phenyl-tetrahydropyran-4-one, while drawing relevant comparisons and insights from its aforementioned structural relatives, which are of significant interest in contemporary research.
Physicochemical and Structural Properties
The introduction of a phenyl group to the tetrahydropyran-4-one core significantly influences its physicochemical properties, impacting its solubility, lipophilicity, and potential for intermolecular interactions—key parameters in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | N/A |
| Molecular Weight | 176.21 g/mol | N/A |
| Appearance | Colorless transparent liquid (for the parent compound) | [3] |
| Boiling Point | 166-167 °C (for the parent compound) | [3] |
| Density | 1.08 g/mL (for the parent compound) | [3] |
| Solubility | Soluble in many organic solvents, insoluble in water (for the parent compound) | [4] |
Structural Elucidation through Spectroscopy
The structural confirmation of 6-Phenyl-tetrahydropyran-4-one relies on a combination of modern spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the phenyl protons, as well as multiplets for the diastereotopic methylene protons and the methine proton at the 6-position. The chemical shifts of the protons adjacent to the carbonyl group and the oxygen atom would be indicative of their chemical environment.
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¹³C NMR would display a signal for the carbonyl carbon (typically in the range of 200-210 ppm), signals for the aromatic carbons of the phenyl group, and distinct signals for the saturated carbons of the pyran ring.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as a C-O-C stretching band for the ether linkage.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the pyran ring, providing further structural confirmation.
Conformational Analysis
The tetrahydropyran ring in 6-Phenyl-tetrahydropyran-4-one typically adopts a chair conformation to minimize steric strain. The phenyl group at the 6-position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable due to reduced 1,3-diaxial interactions. The precise conformation can be determined using advanced NMR techniques or X-ray crystallography.
Caption: 2D structure of 6-Phenyl-tetrahydropyran-4-one.
Synthesis and Reactivity
The synthesis of tetrahydropyran-4-ones often involves cyclization reactions. A prominent method for preparing 2,6-disubstituted tetrahydropyran-4-ones is the Prins cyclization.[5]
General Synthesis Protocol: Prins Cyclization
The Prins cyclization provides a stereoselective route to tetrahydropyran-4-ones from homoallylic alcohols and aldehydes, catalyzed by a Brønsted or Lewis acid.
Step-by-Step Methodology:
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Reactant Preparation: A solution of a suitable homoallylic alcohol is prepared in an appropriate solvent (e.g., dichloromethane).
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Catalyst Addition: A catalytic amount of a strong acid, such as perrhenic acid, is added to the solution.
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Aldehyde Addition: The corresponding aldehyde (in this case, benzaldehyde) is added to the reaction mixture, often at a reduced temperature to control the reaction rate.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction is quenched, typically with a basic solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the desired tetrahydropyran-4-one.
Caption: General workflow for the synthesis of 6-Phenyl-tetrahydropyran-4-one.
Chemical Reactivity
The reactivity of 6-Phenyl-tetrahydropyran-4-one is primarily dictated by the carbonyl group. It can undergo a variety of nucleophilic addition reactions, including:
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Reduction: Reduction with agents like sodium borohydride will yield the corresponding alcohol, 6-phenyl-tetrahydropyran-4-ol.
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Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group allows for the introduction of various alkyl or aryl substituents at the 4-position.
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Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond.
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Enolate Chemistry: The protons alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran-4-one scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules.[6][7] Its derivatives have shown promise in several therapeutic areas.
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Anticancer Activity: Many pyran-containing compounds exhibit cytotoxic effects against various cancer cell lines.[2][8] The mechanisms often involve the induction of apoptosis and cell cycle arrest.
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Antimicrobial Properties: Derivatives of the pyranone family have demonstrated activity against a range of bacterial and fungal pathogens.[4]
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Neurodegenerative Diseases: The pyran scaffold is present in compounds being investigated for the treatment of Alzheimer's disease, with some derivatives showing inhibitory activity against acetylcholinesterase (AChE).[9]
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Histamine H3 Receptor Antagonism: The tetrahydropyran motif is a key structural feature in some potent histamine H3 receptor antagonists, which are of interest for treating neurological disorders.[10][11]
The phenyl substituent in 6-Phenyl-tetrahydropyran-4-one can engage in favorable pi-pi stacking or hydrophobic interactions within the binding pockets of biological targets, making it an attractive starting point for the design of new therapeutic agents.
Caption: Therapeutic applications of the 6-Phenyl-tetrahydropyran-4-one scaffold.
Conclusion
While the nomenclature "6-Phenyl-2H-pyran-4(3H)-one" presents some ambiguity, the most probable structure, 6-Phenyl-tetrahydropyran-4-one, represents a valuable scaffold for medicinal chemistry. Its synthesis, primarily through methods like the Prins cyclization, provides access to a core structure that can be readily functionalized. The inherent properties of the tetrahydropyran ring, combined with the potential for specific interactions afforded by the phenyl group, make this class of compounds a fertile ground for the development of novel therapeutics targeting a range of diseases. Further investigation into the specific biological activities of 6-Phenyl-tetrahydropyran-4-one and its derivatives is warranted to fully realize its therapeutic potential.
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